9-(3,4-dimethylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
9-(3,4-dimethylphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-11-9-23(14-7-6-12(2)13(3)8-14)18-20-16-15(24(18)10-11)17(25)22(5)19(26)21(16)4/h6-8,11H,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVXVLAHKMXGQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-(3,4-dimethylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of dimethylformamide (DMF) as a solvent and a catalyst such as palladium on carbon (Pd/C) to facilitate the cyclization process . Industrial production methods often scale up these reactions using continuous flow reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups using reagents like sodium hydride (NaH) and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of fully saturated compounds.
Scientific Research Applications
9-(3,4-dimethylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been found to inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent . The compound binds to the active site of these enzymes, blocking their activity and thereby inhibiting the growth of cancer cells. Additionally, it may induce apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., 3,4-dichlorobenzyl in 21g) enhance MAO-B inhibition potency due to increased electrophilicity . Polar groups (e.g., dihydroxyphenethyl in 20a) reduce logP values but improve solubility and adenosine receptor binding .
Pharmacological Activity and Selectivity
MAO-B Inhibition
- Compound 21g (3,4-dichlorobenzyl) exhibits nanomolar MAO-B inhibition (IC50: 0.0629 μM) with >100-fold selectivity over MAO-A .
- Compound 20a (3,4-dihydroxyphenethyl) shows weaker MAO-B inhibition (IC50 ~1–10 μM) but stronger adenosine A2A receptor antagonism (Ki: 0.2 μM) .
- Target Compound: The 3,4-dimethylphenyl group may reduce MAO-B affinity compared to halogenated analogs but could favor other targets (e.g., adenosine or dopamine receptors) .
Adenosine Receptor Modulation
- Compound 20a binds to A1/A2A receptors (Ki: 0.2–0.5 μM), while compound 21g lacks adenosine receptor activity .
- The target compound’s bulky dimethylphenyl group may sterically hinder adenosine receptor binding, though this requires experimental validation.
Dual-Target Potential
- 9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione () acts as a dual MAO-B/adenosine receptor ligand, demonstrating the feasibility of multitarget engagement in this scaffold .
Physicochemical Properties
Insights :
- The target compound’s higher logP compared to 20a suggests better membrane permeability but lower aqueous solubility.
- Halogenated analogs (e.g., 21g) balance moderate solubility with potent enzyme inhibition.
Biological Activity
The compound 9-(3,4-dimethylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the pyrimidine and purine derivatives family. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure
The compound's IUPAC name indicates a complex molecular structure combining both pyrimidine and purine elements. The presence of the 3,4-dimethylphenyl group and the trimethyl substituents are expected to influence its biological properties significantly.
Biological Activity Overview
Research has indicated that compounds similar to this one exhibit various biological activities including:
- Antiproliferative effects against cancer cell lines.
- Enzyme inhibition , particularly in relation to acetylcholinesterase (AChE) and purinergic receptors.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative potential of pyrimidine and purine derivatives. For instance:
- A study evaluated several derivatives for their cytotoxic effects on various cancer cell lines. Compounds with similar structures demonstrated significant growth inhibition with IC50 values in the low micromolar range. For instance:
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | CFPAC-1 | 0.79 |
| Compound B | HeLa | 0.98 |
| Compound C | HFF-1 (normal) | >100 |
Enzyme Inhibition
The compound also shows promise as an inhibitor of specific enzymes:
- Acetylcholinesterase (AChE) : Similar derivatives have been studied for their ability to inhibit AChE activity. For example, a closely related methylxanthine derivative exhibited an IC50 value of 0.089 µM against AChE .
The mechanism by which these compounds exert their biological effects often involves:
- Induction of apoptosis in cancer cells.
- Interaction with specific receptors such as P2X7 purinergic receptors, which are implicated in neurodegenerative diseases .
Case Studies
Several case studies have explored the therapeutic potential of compounds structurally related to This compound :
- Study on Cancer Cell Lines : A series of pyrimidine derivatives were synthesized and tested for antiproliferative activity against various tumor cell lines. The results indicated that structural modifications could enhance cytotoxicity while minimizing effects on normal cells.
- Neurodegenerative Disease Models : Research into the inhibition of P2X7 receptors has shown that certain derivatives could potentially mitigate neurodegenerative processes by modulating purinergic signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
